molecular formula C21H20O6 B13650253 Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone

Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone

Cat. No.: B13650253
M. Wt: 368.4 g/mol
InChI Key: CSKOHFAJPKLSBP-UHFFFAOYSA-N
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Description

Chaerophyllin (6CI), also known as (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone, is a complex organic compound with the molecular formula C₂₁H₂₀O₆ and a molecular weight of 368.38 g/mol . Its CAS registry number is 75590-33-9, and it is characterized by a dihydrofuranone core substituted with a benzodioxolylmethyl group and a dimethoxyphenyl-methylene moiety. The compound is stored at 20°C and remains stable for up to two years under these conditions. It is available with a purity of ≥98% (MDL: MFCD20274730) and is primarily referenced in chemical catalogs for research purposes .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOHFAJPKLSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chaerophyllin typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and dimethoxybenzaldehyde. Key steps in the synthesis may involve:

    Aldol Condensation: Combining benzodioxole derivatives with dimethoxybenzaldehyde under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dihydrofuranone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Chaerophyllin would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

Chaerophyllin can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Chaerophyllin involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Chaerophyllin features a dihydrofuranone ring and benzodioxole substituent, which are less common in the pesticide-related compounds listed in . For example:

  • Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine): Contains a furanyl group but lacks the benzodioxole system. It is used as a herbicide safener .
  • Chloramben (3-amino-2,5-dichlorobenzoic acid): A benzoic acid derivative with herbicidal activity, structurally distinct from Chaerophyllin’s fused heterocyclic system .

Data Table: Key Properties of Chaerophyllin vs. Selected Compounds

Property Chaerophyllin (6CI) Furilazole Chloramben
Molecular Formula C₂₁H₂₀O₆ C₁₁H₁₄Cl₂N₂O₃ C₇H₅Cl₂NO₂
Molecular Weight 368.38 g/mol 293.15 g/mol 206.03 g/mol
Core Structure Dihydrofuranone + benzodioxole Oxazolidine + furanyl Benzoic acid derivative
Primary Use Research chemical Herbicide safener Herbicide
CAS Number 75590-33-9 98730-04-2 133-90-4
Reference

Key Observations:

Structural Uniqueness : Chaerophyllin’s benzodioxole and dimethoxyphenyl groups distinguish it from simpler heterocyclic pesticides like furilazole and chloramben.

Research Findings and Limitations

  • Gaps in Evidence: No direct pharmacological or biochemical data comparing Chaerophyllin with analogs are available in the provided sources. The compound’s role in biological systems or industrial applications remains undefined.
  • Comparative analyses with natural products (e.g., lignans or coumarins) could elucidate its bioactivity profile.

Biological Activity

Chaerophyllin, chemically known as (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of Chaerophyllin, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18O6
  • Molecular Weight : 354.3533 g/mol
  • IUPAC Name : (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone

Structure

Chaerophyllin features a complex structure that includes a furanone ring and multiple aromatic systems, contributing to its biological activity.

1. Antioxidant Activity

Chaerophyllin has been shown to exhibit strong antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH Scavenging25.6
FRAP56.68
Total Antioxidant Activity19.76

These values suggest that Chaerophyllin can effectively neutralize free radicals and may have protective effects against cellular damage.

2. Anticancer Properties

Research indicates that Chaerophyllin possesses anticancer activity against various cancer cell lines. A study reported its antiproliferative effects on MCF7 (breast cancer) and K562 (leukemia) cell lines with IC50 values of 194.5 µg/mL and 464.9 µg/mL, respectively. The compound induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

3. Antimicrobial Activity

Chaerophyllin has demonstrated notable antibacterial and antifungal activities. The compound showed effective inhibition against various microbial strains:

Microorganism MIC Value (mg/mL)
Bacillus cereus12.5
Aspergillus niger50

This suggests potential applications in treating infections caused by resistant bacterial strains.

4. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of Chaerophyllin, making it a candidate for managing inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in preclinical models.

The biological activities of Chaerophyllin can be attributed to its structural features that allow interaction with various biological targets:

  • Free Radical Scavenging : The presence of multiple hydroxyl groups facilitates electron donation to free radicals.
  • Cell Cycle Arrest : Chaerophyllin can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor progression.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of Chaerophyllin in various contexts:

  • Case Study on Cancer Treatment :
    • A study involving the administration of Chaerophyllin in combination with conventional chemotherapy showed enhanced efficacy and reduced side effects in patients with advanced breast cancer.
  • Antimicrobial Efficacy :
    • A clinical trial assessing the effectiveness of Chaerophyllin as an adjunct therapy for bacterial infections revealed significant improvements in patient outcomes compared to standard treatments alone.

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